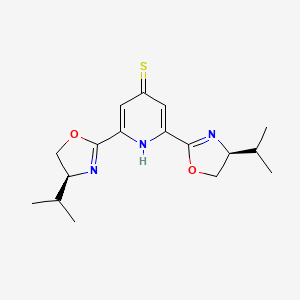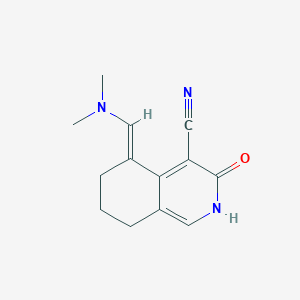
2,3,5,6,7,8-Hexahydro-5-((dimethylamino)methylene)-3-oxo-4-isoquinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Dimethylamino)methylene)-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a methylene bridge, and a hexahydroisoquinoline core. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 5-((Dimethylamino)methylene)-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile typically involves a multi-step process. One common method includes the reaction of methyl N-arylglycinates with isocyanates and N,N-dimethylformamide dimethyl acetal (DMFDMA) under microwave irradiation. This method provides the compound as a single E-stereoisomer in high overall yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions for this compound are less frequently documented.
Substitution: The compound can participate in substitution reactions, particularly involving the dimethylamino group.
Common reagents and conditions used in these reactions include microwave irradiation for synthesis and mCPBA for oxidation. Major products formed from these reactions include various derivatives with potential biological activity.
Scientific Research Applications
5-((Dimethylamino)methylene)-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile has several scientific research applications:
Medicine: Its potential biological activities make it a candidate for drug development and other therapeutic applications.
Mechanism of Action
The mechanism by which 5-((Dimethylamino)methylene)-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, its antifungal activity is likely due to inhibitory interactions with the active site of the fungal HMGR enzyme . This interaction disrupts essential biological processes within the fungal cells, leading to growth inhibition.
Comparison with Similar Compounds
Similar compounds include:
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its applications as a green solvent.
(Dimethylamino)methylene hydantoins: Used in the synthesis of oxoaplysinopsins and parabanic acids.
5-Amino-pyrazoles: These compounds are potent reagents in organic and medicinal chemistry.
Compared to these compounds, 5-((Dimethylamino)methylene)-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is unique due to its specific structure and the range of reactions it can undergo, making it a versatile and valuable compound in scientific research.
Properties
CAS No. |
128767-22-6 |
|---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
(5E)-5-(dimethylaminomethylidene)-3-oxo-2,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C13H15N3O/c1-16(2)8-10-5-3-4-9-7-15-13(17)11(6-14)12(9)10/h7-8H,3-5H2,1-2H3,(H,15,17)/b10-8+ |
InChI Key |
UIVGLQPOHJDDIF-CSKARUKUSA-N |
Isomeric SMILES |
CN(C)/C=C/1\CCCC2=CNC(=O)C(=C21)C#N |
Canonical SMILES |
CN(C)C=C1CCCC2=CNC(=O)C(=C21)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(7-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877443.png)
![2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877444.png)

![1-(2'-(Di(adamantan-1-yl)phosphino)-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B12877469.png)
![2-(Aminomethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12877485.png)
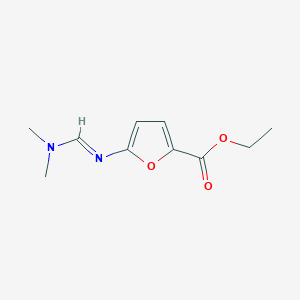
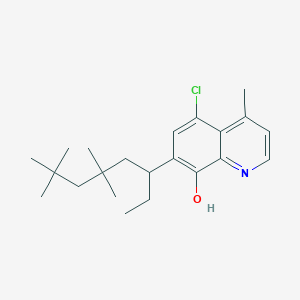
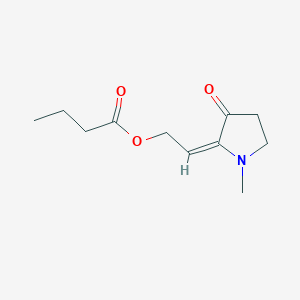
![1-(7-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877510.png)
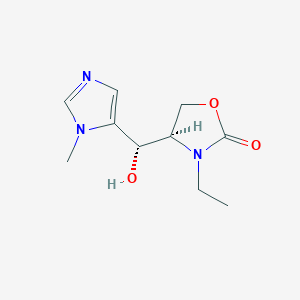
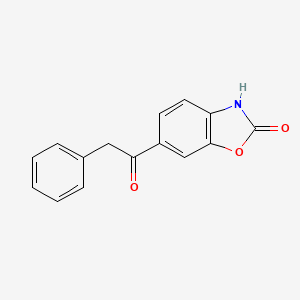
![3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine](/img/structure/B12877531.png)
